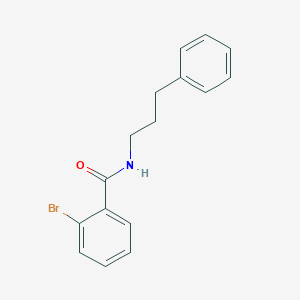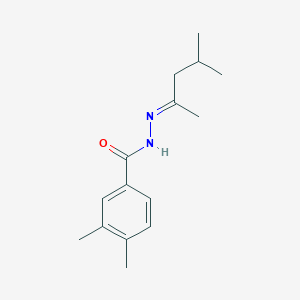![molecular formula C18H16Cl2N2O4 B450169 5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B450169.png)
5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is an organic compound with a complex structure It contains a dichlorobenzoyl group, a hydrazono group, and a methoxybenzyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl and methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. The dichlorobenzoyl group may interact with enzymes or receptors, altering their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-{(Z)-[(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate
- 4-[(E)-({[(3,4-Dichlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate
Uniqueness
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16Cl2N2O4 |
|---|---|
Molecular Weight |
395.2g/mol |
IUPAC Name |
[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-11(23)26-10-13-7-12(3-6-17(13)25-2)9-21-22-18(24)15-5-4-14(19)8-16(15)20/h3-9H,10H2,1-2H3,(H,22,24)/b21-9+ |
InChI Key |
XJBREQAZNICRSR-ZVBGSRNCSA-N |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[5-(benzyloxy)-2-bromobenzylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B450093.png)


![N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B450096.png)

![4-ethoxy-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B450099.png)
![2-(4-{[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N-PHENYLACETAMIDE](/img/structure/B450100.png)
![N'-{4-nitrobenzylidene}-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B450102.png)


![N'-[1-(3,4-dimethylphenyl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B450109.png)

